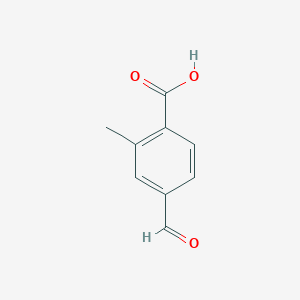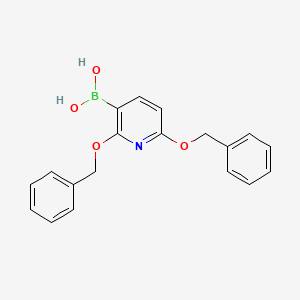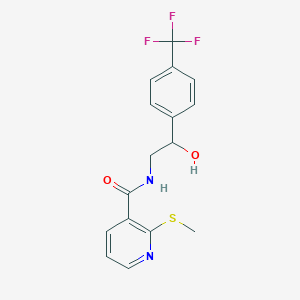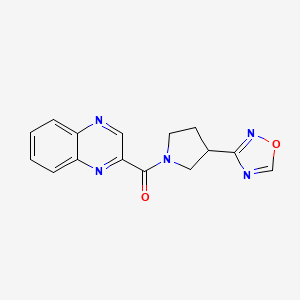
2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile (DCADMN) is an organic compound that has been studied for its potential to be used as a therapeutic agent for various diseases. It is a synthetic molecule composed of two nitrile groups, a dichloroanilino group, and a dimethylamino group. DCADMN has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, anti-tumor, and anti-oxidant activities. In addition, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Scientific Research Applications
Corrosion Inhibition
One notable application of structurally related compounds to 2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile is in the field of corrosion inhibition. Derivatives such as 6-[5-{4(dimethylamino)phenyl}furan-2-yl]nicotinamidine and 6-[5-{4-(dimethylamino)phenyl}furan-2-yl]nicotinonitrile have been investigated for their efficiency in preventing corrosion on carbon steel in acidic environments. These compounds have shown high inhibition efficiency, attributed to their adsorption on the metal surface, following Temkin's adsorption isotherm. Their effectiveness increases with concentration and temperature, indicating their potential as green corrosion inhibitors due to their high solubility in aqueous solutions and non-toxic profiles (Fouda et al., 2020).
Heterocyclic Chemistry
The reaction of 2-chloronicotinonitrile with thioureas highlights its role in the synthesis of novel heterocyclic compounds. This process involves the displacement of chlorine by nitrogen from the thioureas, leading to secondary cyclizations and the formation of new ring systems. Such reactions underline the versatility of 2-chloronicotinonitrile (a related compound to 2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile) in generating novel chemical structures, showcasing the potential for diverse applications in organic synthesis and material science (Coppola & Shapiro, 1981).
Palladium-Catalyzed Amination
In the synthesis of complex organic molecules, the palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile has been utilized to introduce aminoarenes into the nicotinonitrile framework. This method showcases the ability to efficiently generate 4-chloro-6-anilino nicotinonitrile derivatives, demonstrating the compound's utility in creating densely functionalized heteroaromatics. The regioselective nature of this reaction underlines the strategic importance of such chemical transformations in medicinal chemistry and material science, offering a pathway to novel compounds with potential applications in various fields (Delvare et al., 2011).
properties
IUPAC Name |
2-(2,4-dichloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-20(2)13-5-6-18-14(10(13)8-17)19-12-4-3-9(15)7-11(12)16/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFBMOKPGSCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=C(C=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)
![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)

![3-Ethenylsulfonyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2925243.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2925249.png)
![Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate](/img/structure/B2925250.png)



![4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2925257.png)